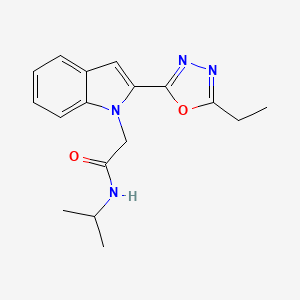

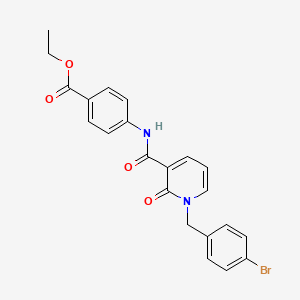

2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide

Overview

Description

The compound is a complex organic molecule that contains an indole group, an oxadiazole group, and an acetamide group. The presence of these functional groups suggests that it could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, an oxadiazole ring, and an acetamide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole, oxadiazole, and acetamide groups. For example, the indole group might undergo electrophilic substitution at the C3 position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .Scientific Research Applications

Anticancer Activity

Compounds containing 1,3,4-oxadiazoles have been found to exhibit anticancer properties . For instance, a one-step construction of 1,3,4-oxadiazoles with anticancer activity from tertiary amines via a sequential copper (I)-catalyzed oxidative Ugi/aza-Wittig reaction has been reported .

Antiviral Activity

1,3,4-oxadiazole compounds have been successfully repurposed against COVID-19 as potent multitarget anti-SARS-CoV-2 drugs . They inhibit the enzymes and proteins of coronavirus and coronavirus 2, making them promising remedies for COVID-19 .

Antibacterial Activity

1,3,4-oxadiazole derivatives have been found to exhibit antibacterial properties . They can be used in the development of new antibiotics, contributing to the fight against antibiotic-resistant bacteria .

Anti-inflammatory and Analgesic Properties

Compounds based on 1,3,4-oxadiazole have been found to exhibit anti-inflammatory and analgesic properties . They can potentially be used in the development of new drugs for the treatment of inflammatory diseases and pain management .

Antifungal Activity

1,3,4-oxadiazole derivatives have been found to exhibit antifungal properties . They can potentially be used in the development of new antifungal agents .

Plant Protection Agents

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . They can potentially be used in agriculture to protect crops from pests and diseases .

Medical Devices

The compound F2227-0306 has been recognized for its scientific and technical merit in the field of medical devices . It supports existing regulatory policies and is relevant for all medical devices where sterilization and packaging are components of the development and manufacture of the product .

Biosensors

1,3,4-oxadiazole derivatives have diverse applications in the field of biosensors . They can be used in the development of sophisticated, high-throughput laboratory machines capable of rapid, accurate, and convenient measurement of complex biological interactions and components .

Mechanism of Action

Target of Action

The primary target of this compound, also known as 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide or F2227-0306, is acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine, which plays a significant role in memory and cognition .

Mode of Action

The compound interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway. The increased acetylcholine concentration can lead to prolonged muscle contractions and enhanced communication between nerve cells. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where cholinergic function is compromised .

Result of Action

The molecular effect of this compound’s action is the increased availability of acetylcholine in the synaptic cleft. On a cellular level, this can lead to enhanced neuronal communication and potentially improved cognitive function .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-4-16-19-20-17(23-16)14-9-12-7-5-6-8-13(12)21(14)10-15(22)18-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMXXVLRGJFIJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3311215.png)

![Ethyl 4-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-3-oxobutanoate](/img/structure/B3311223.png)

![1-(4-bromobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3311260.png)

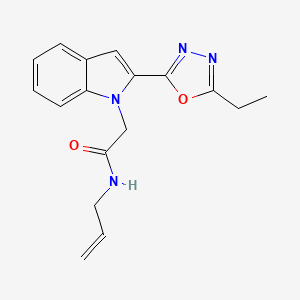

![2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3311279.png)

![N-(4-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311282.png)

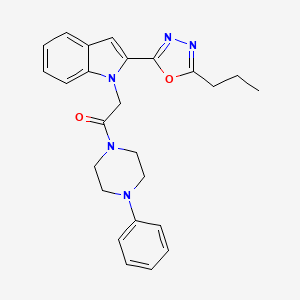

![2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3311290.png)

![N-phenyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311311.png)

![N-(4-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311324.png)